molecular formula C13H12ClNO4 B15064147 N-(4-Chloro-3-ethoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide CAS No. 62252-31-7

N-(4-Chloro-3-ethoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide

Cat. No.: B15064147
CAS No.: 62252-31-7
M. Wt: 281.69 g/mol
InChI Key: RKGQHARMJPWNOM-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide is a chemical compound belonging to the class of isochromen derivatives It is characterized by the presence of a chloro group, an ethoxy group, and an acetamide group attached to an isochromen ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide typically involves the reaction of 4-chloro-3-ethoxy-1-oxo-1H-isochromen with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isochromen derivatives .

Scientific Research Applications

N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N-(4-Chloro-1-oxo-3-propoxy-1H-isochromen-7-yl)acetamide
  • N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)guanidine

Comparison: N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(4-chloro-3-ethoxy-1-oxoisochromen-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-3-18-13-11(14)9-5-4-8(15-7(2)16)6-10(9)12(17)19-13/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGQHARMJPWNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)NC(=O)C)C(=O)O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489282
Record name N-(4-Chloro-3-ethoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62252-31-7
Record name N-(4-Chloro-3-ethoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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